molecular formula C29H39ClN7O2P B12407409 Brigatinib-d3

Brigatinib-d3

Cat. No.: B12407409
M. Wt: 587.1 g/mol
InChI Key: AILRADAXUVEEIR-FIBGUPNXSA-N
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Description

Brigatinib-d3 is a deuterated form of brigatinib, a next-generation anaplastic lymphoma kinase inhibitor. It is primarily used in the treatment of anaplastic lymphoma kinase positive metastatic non-small cell lung cancer. The deuterated form, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Brigatinib-d3 involves several key steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Brigatinib-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Brigatinib-d3 has several scientific research applications:

Mechanism of Action

Brigatinib-d3 acts as a tyrosine kinase inhibitor with activity against multiple kinases, including anaplastic lymphoma kinase, ROS1, and insulin-like growth factor 1 receptor. It also exhibits selectivity against epidermal growth factor receptor deletions and point mutations. The compound inhibits the in vitro viability of cells expressing EML4-ALK and 17 mutant forms associated with clinical resistance to anaplastic lymphoma kinase inhibitors .

Comparison with Similar Compounds

Similar Compounds

    Crizotinib: A first-generation anaplastic lymphoma kinase inhibitor.

    Ceritinib: A second-generation anaplastic lymphoma kinase inhibitor.

    Alectinib: Another second-generation anaplastic lymphoma kinase inhibitor.

    Lorlatinib: A third-generation anaplastic lymphoma kinase inhibitor.

Uniqueness

Brigatinib-d3 is unique due to its deuterated form, which improves its pharmacokinetic properties. It also exhibits a broader spectrum of activity against various anaplastic lymphoma kinase mutations compared to other inhibitors .

Properties

Molecular Formula

C29H39ClN7O2P

Molecular Weight

587.1 g/mol

IUPAC Name

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-[4-(trideuteriomethyl)piperazin-1-yl]piperidin-1-yl]phenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)/i1D3

InChI Key

AILRADAXUVEEIR-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC

Origin of Product

United States

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